Acetylacteoside

説明

Acetylacteoside is a phenylethanoid glycoside, a type of compound commonly found in various plants and traditional herbal medicines. It is known for its antioxidant properties and potential health benefits. This compound is structurally related to acteoside and isoacteoside, which are also phenylethanoid glycosides. This compound has been isolated from plants such as Brandisia hancei and Cistanche tubulosa .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetylacteoside typically involves the acetylation of acteoside. Acteoside can be extracted from plant sources and then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves the extraction of acteoside from plant materials followed by its chemical modification. The extraction process usually involves the use of solvents such as methanol or ethanol to isolate acteoside from the plant matrix. The extracted acteoside is then purified and subjected to acetylation to produce this compound .

化学反応の分析

Types of Reactions

Acetylacteoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

科学的研究の応用

2'-Acetylacteoside (2'-AA) is a phenylethanoid glycoside found in Cistanche deserticola and Brandisia hancei . It has garnered scientific attention due to its various pharmacological effects .

Anti-Osteoporotic Effects

2'-AA has demonstrated anti-osteoporotic effects in ovariectomized (OVX) mice . A study showed that oral administration of 2'-AA (10, 20, and 40 mg/kg body weight/day) for 12 weeks significantly improved bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture in OVX mice . The study also found that 2'-AA suppressed bone resorption markers while not influencing bone formation index activities or the weights of the body, uterus, and vagina . The therapeutic effect of 2'-AA on bone resorption in OVX mice may be mediated through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway .

Key Findings:

- 2'-AA increased bone mineral density in OVX mice .

- 2'-AA enhanced bone strength .

- 2'-AA improved trabecular bone micro-architecture .

- 2'-AA suppressed bone resorption markers .

- 2'-AA's mechanism may involve the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway .

Anti-Inflammatory Properties

Acteoside and 6-O-acetylacteoside may have anti-inflammatory activities in vascular endothelium by inhibiting the expression of cell adhesion molecules (CAMs) . Acteoside and 6-O-acetylacteoside inhibited IL-1beta-activated expression of intercellular CAM-1 (ICAM-1) and vascular CAM-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) . The inhibitory potency was in the order of 6-O-acetylacteoside > acteoside > isoacteoside . The inhibition of CAMs expression was manifested by decreased phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) .

Key Findings:

- Acteoside and 6-O-acetylacteoside inhibit the expression of cell adhesion molecules .

- The inhibitory potency is 6-O-acetylacteoside > acteoside > isoacteoside .

- The mechanism involves decreased phosphorylation of ERK and JNK .

Other Potential Applications

2'-Acetylacteoside is also known to inhibit free radical-induced hemolysis of red blood cells .

Other potential applications based on related research :

- Anti-infection

- Immunology/Inflammation

- Neuronal Signaling

Chemical diversity

2′-acetylacteoside was exclusively found in C. deserticola and not detected in other species . The content of 2′-acetylacteoside varies among different geographical origins, with the highest content found in Alashanzuoqi in Inner Mongolia and the lowest in Tingtuhu of Minqinin, Gansu Province .

Summary Table

作用機序

Acetylacteoside exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Neuroprotection: It protects neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.

類似化合物との比較

Acetylacteoside is similar to other phenylethanoid glycosides such as acteoside and isoacteoside. it has unique properties due to the presence of the acetyl group, which can enhance its bioactivity and stability. Similar compounds include:

Acteoside: Known for its antioxidant and anti-inflammatory properties.

Isoacteoside: Structurally similar to acteoside with comparable bioactivities.

Echinacoside: Another phenylethanoid glycoside with antioxidant and neuroprotective effects .

This compound stands out due to its enhanced stability and potential therapeutic applications, making it a valuable compound for further research and development.

生物活性

Acetylacteoside, specifically 2'-acetylacteoside, is a phenylethanoid glycoside primarily derived from Cistanche deserticola. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-osteoporotic effects. This article summarizes key findings from various studies, providing a comprehensive overview of its biological activity.

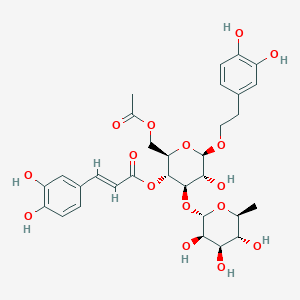

2'-Acetylacteoside has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 356.33 g/mol

1. Antioxidant Activity

2'-Acetylacteoside exhibits significant antioxidant properties. It scavenges superoxide radicals in cell-free assays and inhibits hemolysis induced by AAPH in isolated rat red blood cells in a concentration-dependent manner. The effective concentration range for these activities is reported to be between 0.1 µM and 10 µM .

2. Neuroprotective Effects

Research indicates that 2'-acetylacteoside protects primary rat cortical neurons from glutamate-induced cytotoxicity and enhances the survival of primary mouse hepatocytes against D-galactosamine-induced toxicity. The IC50 for hepatocyte protection is approximately 4.8 µg/ml . Furthermore, it has been identified as a reversible mixed inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound has been shown to inhibit the expression of intercellular adhesion molecules (ICAM-1 and VCAM-1) in human umbilical vein endothelial cells (HUVECs) activated by IL-1beta. The potency order for inhibition is noted as follows: 6-O-acetylacteoside > acteoside > isoacteoside . This action is mediated through decreased phosphorylation of ERK and JNK pathways, highlighting its role in reducing inflammation .

4. Anti-osteoporotic Effects

In studies involving ovariectomized mice, oral administration of 2'-acetylacteoside at doses of 10, 20, and 40 mg/kg body weight/day resulted in significant increases in bone mineral density and strength after 12 weeks of treatment. This suggests that the compound could be beneficial in managing osteoporosis .

Case Study: Neuroprotective Effects in MPTP-Induced Neuronal Injury

A study evaluated the neuroprotective effects of total glycosides from Cistanche deserticola, including 2'-acetylacteoside, on MPTP-induced neuronal injury in mice. The findings suggested that these glycosides could improve movement disorders and reduce apoptosis of dopamine neurons by inhibiting MAO-B activity .

Case Study: Osteoporosis Management

In a controlled experiment involving ovariectomized mice, administration of 2'-acetylacteoside demonstrated marked improvements in bone health indicators compared to control groups. The study highlighted its potential as a natural therapeutic agent for osteoporosis prevention .

Summary Table of Biological Activities

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGBPOYDCGQCJC-MWKLXWFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。